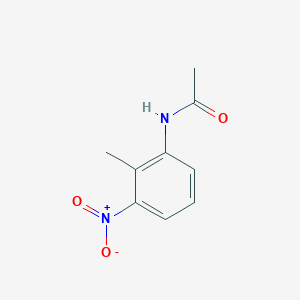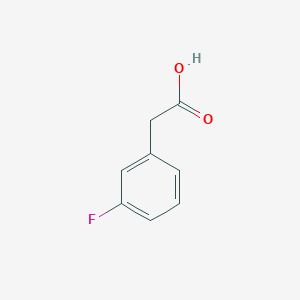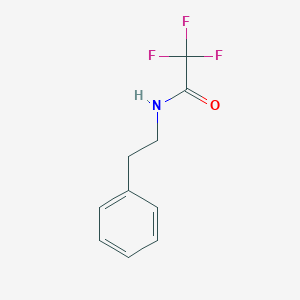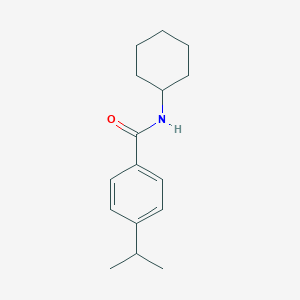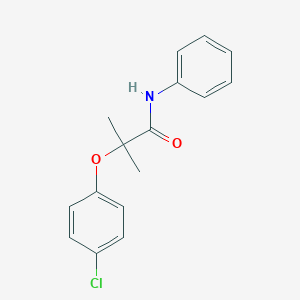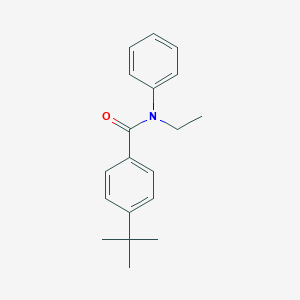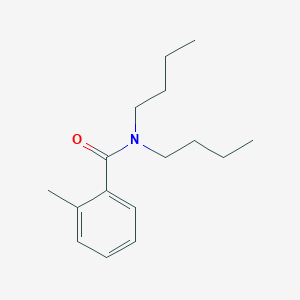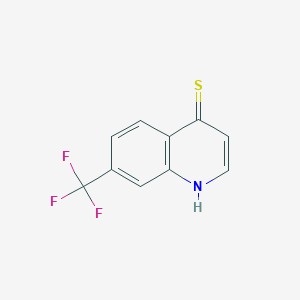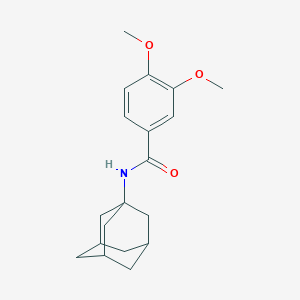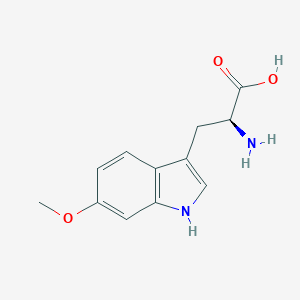
(S)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid
概要
説明
“(S)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid” is a chemical compound with the CAS Number: 16730-11-3. It has a molecular weight of 234.25 . The IUPAC name for this compound is (2S)-2-amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14N2O3/c1-17-8-2-3-9-7 (4-10 (13)12 (15)16)6-14-11 (9)5-8/h2-3,5-6,10,14H,4,13H2,1H3, (H,15,16)/t10-/m0/s1 . This code provides a specific description of the molecule’s structure, including its stereochemistry.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .科学的研究の応用
Melatonin Biosynthesis and Regulation
Melatonin, a crucial indoleamine, plays a pivotal role in regulating circadian rhythms and sleep patterns. It is synthesized from L-tryptophan via several enzymatic steps, including the conversion of 5-hydroxy-L-tryptophan to melatonin. 6-METHOXY-L-TRYPTOPHAN contributes to this pathway by serving as an intermediate. Researchers investigate its impact on melatonin production and its potential as a dietary supplement or medicine .
Tyrosinase Inhibition for Skin Health
Tyrosinase, a key enzyme in melanin biosynthesis, controls skin pigmentation. 6-Hydroxy-L-tryptophan , derived from 6-METHOXY-L-TRYPTOPHAN , has been identified as a potent tyrosinase inhibitor. By reducing melanin deposition, it may help maintain healthy skin, prevent mottles, and reduce freckles. The inhibition of tyrosinase is essential for cosmetic and dermatological applications .
Antioxidant Properties
Melatonin, including its precursor 6-METHOXY-L-TRYPTOPHAN , acts as a powerful endogenous antioxidant. It scavenges free radicals, protects against oxidative stress, and contributes to overall cellular health. Researchers explore its potential in combating oxidative damage, aging, and various diseases .
Neuroprotective Effects
Melatonin has neuroprotective properties, shielding neurons from damage caused by inflammation, oxidative stress, and excitotoxicity6-METHOXY-L-TRYPTOPHAN may contribute to these effects, making it relevant in neurobiology and potential therapeutic strategies for neurodegenerative disorders .
Plant Growth and Stress Responses
Melatonin influences plant growth, development, and stress responses. Researchers study its role in seed germination, root elongation, and defense against environmental stressors6-METHOXY-L-TRYPTOPHAN may impact these processes, providing insights into plant physiology and agriculture .
Biotechnological Applications
The biosynthesis of melatonin using microbial cell factories, such as engineered Escherichia coli , offers an economical and sustainable approach. By optimizing genes from different melatonin synthesis pathways, including 6-METHOXY-L-TRYPTOPHAN , researchers aim to enhance melatonin production for various applications .
Safety and Hazards
The compound has been classified with the signal word “Warning” and has hazard statements H302 and H317 . This indicates that it may be harmful if swallowed and may cause an allergic skin reaction. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
作用機序
Target of Action
It is known that tryptophan and its derivatives play a crucial role in various biological processes, including the regulation of immune responses and neurological function .
Mode of Action
It is known that tryptophan derivatives can significantly affect mammalian physiology, including gastrointestinal functions, immunity, metabolism, and the nervous system . They can interact with various targets in the body, leading to a range of physiological changes.
Biochemical Pathways
Tryptophan, the precursor of 6-METHOXY-L-TRYPTOPHAN, is metabolized via several pathways, including the indole pathway in bacteria and the kynurenine and serotonin pathways in mammalian cells . Disruptions in L-tryptophan metabolism are reported in several diseases, making L-tryptophan metabolism a promising therapeutic target .
Pharmacokinetics
It is known that tryptophan and its metabolites have complex metabolic pathways involving various enzymes .
Result of Action
It is known that disruptions in l-tryptophan metabolism, which would include alterations in the levels of 6-methoxy-l-tryptophan, are reported in several neurological, metabolic, psychiatric, and intestinal disorders .
Action Environment
The action, efficacy, and stability of 6-METHOXY-L-TRYPTOPHAN can be influenced by various environmental factors. For instance, the gut microbiota can influence the metabolism of L-tryptophan, the precursor of 6-METHOXY-L-TRYPTOPHAN .
特性
IUPAC Name |
(2S)-2-amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-17-8-2-3-9-7(4-10(13)12(15)16)6-14-11(9)5-8/h2-3,5-6,10,14H,4,13H2,1H3,(H,15,16)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMBUJRMSWTSLE-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=CN2)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572504 | |
| Record name | 6-Methoxy-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid | |
CAS RN |
16730-11-3 | |
| Record name | 6-Methoxy-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using 6-methoxy-L-tryptophan in synthesizing fumitremorgin analogs?
A1: 6-Methoxy-L-tryptophan serves as a key starting material in the synthesis of fumitremorgin B analogs. The research paper highlights its use in a multi-step synthesis that ultimately leads to the creation of 13-epi-tetrahydrofumitremorgin B and 17-bromo-13-epi-tetrahydro-fumitremorgin B []. These compounds are structurally similar to fumitremorgin B, a mycotoxin with potential biological activities. Utilizing 6-methoxy-L-tryptophan allows researchers to build the core pentacyclic ring system found in fumitremorgins and explore the structure-activity relationships of these molecules.
Q2: How is 6-methoxy-L-tryptophan incorporated into the pentacyclic ring system of fumitremorgin analogs?
A2: The synthesis begins with a Pictet-Spengler reaction between 6-methoxy-L-tryptophan methyl ester and isovaleraldehyde. This reaction forms the cis-tetrahydro-β-carboline structure, which is a crucial intermediate. Further condensation with N-benzyloxycarbonyl-L-proline, followed by deprotection, leads to the formation of the desired cis-cis-pentacyclic ring system, mimicking the core structure of fumitremorgins [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



